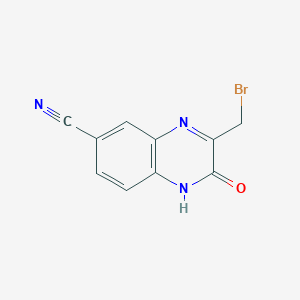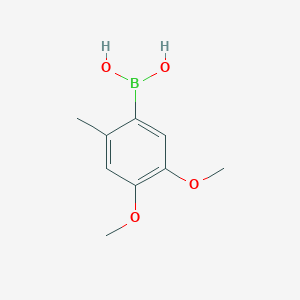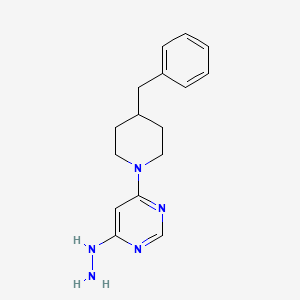
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile is a heterocyclic organic compound that features a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a quinoxaline derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions, especially when functionalized with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoxaline derivative with an amine group in place of the bromomethyl group.
科学研究应用
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carboxylic acid
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-methyl ester
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-amine
Uniqueness
What sets 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
属性
分子式 |
C10H6BrN3O |
|---|---|
分子量 |
264.08 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-9-10(15)14-7-2-1-6(5-12)3-8(7)13-9/h1-3H,4H2,(H,14,15) |
InChI 键 |
IVYMZQIGWNJBPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)N=C(C(=O)N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)


![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)
![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)


![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)


